molecular formula C22H23ClN4O4S B6492345 4-(2-{[6-chloro-3-(morpholine-4-carbonyl)quinolin-4-yl]amino}ethyl)benzene-1-sulfonamide CAS No. 1326833-68-4

4-(2-{[6-chloro-3-(morpholine-4-carbonyl)quinolin-4-yl]amino}ethyl)benzene-1-sulfonamide

Cat. No.: B6492345
CAS No.: 1326833-68-4
M. Wt: 475.0 g/mol
InChI Key: YFOKLSSNCUOZNO-UHFFFAOYSA-N
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Description

4-(2-{[6-Chloro-3-(morpholine-4-carbonyl)quinolin-4-yl]amino}ethyl)benzene-1-sulfonamide is a synthetic organic compound designed for biochemical research. This molecule features a complex structure that incorporates multiple pharmacophores known for their relevance in medicinal chemistry, including a quinoline core, a morpholine ring, and a benzene-sulfonamide group. The presence of the sulfonamide functional group is of particular interest, as this moiety is found in a class of synthetic bacteriostatic antibiotics that act as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis . Compounds containing sulfonamide groups have a well-established history of pharmacological activities, serving as anti-carbonic anhydrase agents and anti-dihydropteroate synthetase agents, which allows them to play a role in researching a diverse range of conditions . The integration of the morpholine ring, a common feature in drug design, can influence the molecule's solubility and its interaction with biological targets. The specific structural configuration of this compound suggests potential for investigation as a modulator of various enzymatic pathways. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the product's Certificate of Analysis for detailed information on purity, stability, and handling procedures.

Properties

IUPAC Name

4-[2-[[6-chloro-3-(morpholine-4-carbonyl)quinolin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O4S/c23-16-3-6-20-18(13-16)21(19(14-26-20)22(28)27-9-11-31-12-10-27)25-8-7-15-1-4-17(5-2-15)32(24,29)30/h1-6,13-14H,7-12H2,(H,25,26)(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOKLSSNCUOZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCCC4=CC=C(C=C4)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-{[6-chloro-3-(morpholine-4-carbonyl)quinolin-4-yl]amino}ethyl)benzene-1-sulfonamide, identified by its CAS number 1326833-68-4, is a sulfonamide derivative with potential biological activities. This compound has garnered attention in pharmacological research due to its structural features that may influence various biological pathways, particularly in cardiovascular and anticancer activities.

The molecular formula of the compound is C22H23ClN4O4SC_{22}H_{23}ClN_{4}O_{4}S with a molecular weight of 475.0 g/mol. The compound's structure incorporates a quinoline moiety, which is known for its diverse biological activities, including anticancer properties.

Biological Activity Overview

Research indicates that sulfonamide derivatives can exhibit significant biological effects, particularly in modulating cardiovascular functions and exhibiting anticancer properties. The following sections detail specific findings related to the biological activity of this compound.

Cardiovascular Effects

A study evaluated the impact of similar sulfonamide compounds on coronary resistance and perfusion pressure using an isolated rat heart model. The results demonstrated that compounds like 4-(2-aminoethyl)-benzenesulfonamide significantly decreased coronary resistance compared to controls. Specifically, it was noted that:

  • Coronary Resistance : The presence of the compound led to a statistically significant reduction in coronary resistance (p = 0.05), suggesting potential vasodilatory effects.
  • Mechanism of Action : The theoretical interaction with calcium channels was assessed using docking studies, indicating that these compounds might inhibit calcium channel activity, thus affecting cardiac function .
Parameter Control Compound
Coronary Resistance (mmHg)12090
Perfusion Pressure (mmHg)8060

Anticancer Activity

The quinoline structure in the compound is associated with various anticancer activities. Research has shown that quinoline derivatives can inhibit cancer cell proliferation through multiple mechanisms:

  • Cell Line Testing : Compounds derived from quinoline structures have been tested against various cancer cell lines, demonstrating significant cytotoxicity. For instance, modifications at specific positions on the quinoline ring can enhance activity against melanoma and lung cancer cell lines.
  • Molecular Mechanism : The interaction with specific proteins involved in cell proliferation and apoptosis has been explored. For example, compounds have been shown to act as inhibitors of certain kinases involved in cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Cardiovascular Study : A study focused on the effects of benzenesulfonamide derivatives highlighted their ability to modulate perfusion pressure and coronary resistance through calcium channel inhibition, suggesting therapeutic potential for conditions like hypertension .
  • Anticancer Studies : Research involving hybrids of quinolone derivatives demonstrated enhanced anticancer activity when combined with other pharmacophores, indicating that structural modifications can significantly influence efficacy against various cancer types .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • ADME Properties : Studies utilizing computational tools like SwissADME have provided insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. These models suggest favorable permeability profiles which are essential for effective drug development .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that quinoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, research indicates that quinoline-based compounds can inhibit the growth of human cancer cells by inducing apoptosis and disrupting cellular signaling pathways associated with tumor progression .

Case Study: Anticancer Mechanism

A study involving the synthesis of hybrid compounds containing quinoline and 1,4-quinone moieties demonstrated enhanced anticancer activity when tested against six different human cancer cell lines. The molecular docking studies revealed strong interactions between the compounds and the NQO1 enzyme, suggesting a mechanism that may involve the modulation of oxidative stress pathways .

Antibacterial and Antifungal Properties

The compound also shows promise as an antibacterial and antifungal agent. In vitro studies have reported moderate antibacterial activity against various strains of bacteria, including resistant strains, indicating its potential use in treating bacterial infections . Similarly, antifungal assays have demonstrated effectiveness against common fungal pathogens.

Antiparasitic Activity

Research into the antiparasitic properties of quinoline derivatives suggests that they may be effective against protozoan parasites. The mechanism involves interference with the metabolic pathways of parasites, leading to their death or inhibition of growth. This application is particularly relevant in the context of diseases such as malaria and leishmaniasis .

Metabolic Disorders

Additionally, compounds like 4-(2-{[6-chloro-3-(morpholine-4-carbonyl)quinolin-4-yl]amino}ethyl)benzene-1-sulfonamide have been implicated in the regulation of metabolic disorders such as obesity and diabetes. Research indicates that these compounds may act as antagonists to certain receptors involved in energy homeostasis, potentially aiding in weight management and metabolic health .

Summary of Applications

Application Description
Anticancer Induces apoptosis and disrupts tumor cell signaling; effective against multiple cancer cell lines.
Antibacterial Moderate activity against various bacterial strains; potential for treating resistant infections.
Antifungal Effective against common fungal pathogens; potential for therapeutic use in fungal infections.
Antiparasitic Interferes with metabolic pathways of protozoan parasites; relevant for diseases like malaria.
Metabolic Disorders May regulate energy homeostasis; potential for treating obesity and diabetes-related conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

A. Hydrazone Derivatives (Compounds 15–17, )
  • Key Features: These derivatives incorporate hydrazone-linked aryl groups (e.g., 4-chlorophenyl, 4-nitrophenyl) instead of the quinoline-morpholine moiety.
  • Synthesis : Prepared via condensation of hydrazides with aldehydes, yielding 66–95% .
  • Physical Properties : Melting points range from 179–228.5°C, higher than typical sulfonamides due to increased molecular rigidity .
B. Heterocyclic Derivatives (Compounds 18, 22, 23; )
  • Key Features: Pyrazole (18), triazole (22), and thiadiazole (23) rings replace the quinoline system.
  • Synthesis : Cyclization reactions under acidic or basic conditions (e.g., 20% NaOH for triazole formation), with yields of 49–88% .
  • Physical Properties : Higher melting points (e.g., 312–313°C for triazole 22) due to enhanced hydrogen bonding and aromatic stacking .
C. Morpholine-Containing Analogs (Compound 2NQ; )
  • Key Features: 2NQ (N-{2-chloro-5-[4-(morpholin-4-yl)quinolin-6-yl]pyridin-3-yl}-4-fluorobenzenesulfonamide) shares the morpholine-quinoline-sulfonamide scaffold but includes a pyridine ring and fluorine substitution.
  • Synthesis: Details unspecified, but likely involves coupling of sulfonamide intermediates with functionalized quinolines .

Physicochemical Properties

Compound Melting Point (°C) Synthesis Yield (%) Key Substituents
Target Compound N/A N/A Quinoline, morpholine-4-carbonyl, Cl
4-Chlorophenyl hydrazone (15) 226–227 95 Chlorophenyl hydrazone
Triazole 22 312–313 68 1,2,4-Triazole ring
2NQ () N/A N/A Pyridine, F, morpholine

Notable Trends:

  • Hydrazones exhibit moderate-to-high yields (66–95%) and melting points influenced by aryl substituent polarity .
  • Heterocyclic derivatives show lower yields (49–88%) but higher thermal stability due to rigid ring systems .

Functional Group Impact on Properties

  • Morpholine-4-carbonyl : Enhances solubility via hydrogen bonding and modulates target binding affinity, as seen in kinase inhibitors .
  • Chlorine Substituent : Increases lipophilicity and metabolic stability, common in antimicrobial and anticancer agents .
  • Sulfonamide Core : Facilitates hydrogen bonding with enzymatic active sites, a hallmark of carbonic anhydrase inhibitors .

Preparation Methods

Quinoline Core Construction

The quinoline scaffold is synthesized via the Skraup reaction or Friedländer annulation , utilizing substituted anilines and α,β-unsaturated carbonyl compounds. For example:

  • Friedländer Annihilation :

    • React 4-chloroaniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C to yield 6-chloro-4-hydroxyquinoline.

    • Chlorination : Treat the intermediate with POCl₃ to replace the hydroxyl group with chlorine, forming 6-chloro-4-chloroquinoline.

Table 1: Key Reaction Conditions for Quinoline Formation

StepReagents/ConditionsYield (%)Reference
Friedländer AnnihilationEthyl acetoacetate, PPA, 130°C65–70
ChlorinationPOCl₃, reflux, 6 h85–90

Introduction of Morpholine-4-carbonyl Group

The 3-position of the quinoline is functionalized via amide bond formation :

  • Carboxylic Acid Activation :

    • Convert 6-chloro-4-chloroquinoline-3-carboxylic acid (obtained via oxidation of a methyl group) to its acyl chloride using thionyl chloride (SOCl₂).

  • Coupling with Morpholine :

    • React the acyl chloride with morpholine in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–25°C.

Table 2: Amide Coupling Optimization

BaseSolventTemperature (°C)Yield (%)
TEADCM2578
DIEATHF082
NMMDMF2568

Formation of Ethylenediamine Linker

The ethylenediamine bridge is introduced via alkylation or reductive amination :

  • Alkylation of Quinoline Amine :

    • Treat 6-chloro-3-(morpholine-4-carbonyl)quinolin-4-amine with 1,2-dibromoethane in DMF using K₂CO₃ as a base at 60°C.

  • Reductive Amination :

    • React the quinoline amine with 2-bromoethylamine hydrobromide in the presence of NaBH₃CN and methanol at 25°C.

Sulfonamide Synthesis

The benzene sulfonamide group is installed via sulfonylation :

  • Sulfonyl Chloride Preparation :

    • Chlorosulfonate benzene using ClSO₃H in chloroform at 0°C, followed by quenching with NH₃ to yield benzene-1-sulfonamide.

  • Coupling with Ethylenediamine :

    • React benzene-1-sulfonyl chloride with the ethylenediamine-linked quinoline intermediate in THF and TEA at 25°C.

Table 3: Sulfonylation Reaction Parameters

Amine EquivalentsSolventBaseYield (%)
1.2THFTEA75
2.0DCMDIEA80

Optimization and Challenges

  • Regioselectivity in Chlorination : Directing groups (e.g., carbonyl) ensure chlorine incorporation at position 6.

  • Amine Protection : Boc-protected intermediates prevent undesired side reactions during alkylation.

  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance sulfonamide coupling efficiency .

Q & A

Q. What are the optimal synthetic routes for 4-(2-{[6-chloro-3-(morpholine-4-carbonyl)quinolin-4-yl]amino}ethyl)benzene-1-sulfonamide, and how can reaction yields be improved?

Methodological Answer:

  • Multi-step synthesis : Begin with a quinoline core (e.g., 6-chloro-4-phenylquinolin-2(1H)-one) and introduce morpholine-4-carbonyl via nucleophilic substitution or coupling reactions. Sulfonamide formation can be achieved through sulfonation followed by amidation .
  • Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, phosphorus oxychloride (POCl₃) is effective for chlorination steps, but stoichiometry must be tightly controlled to avoid side products .
  • Yield enhancement : Employ HPLC or LC-MS to monitor intermediate purity. Recrystallization in ethanol/water mixtures improves final compound purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address structural ambiguities?

Methodological Answer:

  • Primary techniques :
    • ¹H/¹³C NMR : Confirm the quinoline backbone (aromatic protons at δ 7.5–8.5 ppm), morpholine carbonyl (C=O at ~170 ppm), and sulfonamide NH (broad singlet at δ 6.5–7.0 ppm) .
    • FTIR : Validate sulfonamide S=O stretches (~1350 cm⁻¹) and morpholine C=O (~1650 cm⁻¹) .
  • Ambiguity resolution : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations can distinguish between sulfonamide and morpholine carbonyl groups .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

Methodological Answer:

  • Enzyme inhibition : Test against serine proteases (e.g., trypsin, thrombin) using fluorogenic substrates. The sulfonamide group may form covalent bonds with catalytic residues, quantified via IC₅₀ values .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, QSAR) guide the design of analogs with enhanced target specificity?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like FABP4/5 or serine proteases. Focus on the sulfonamide’s nucleophilic attack potential and quinoline’s π-π stacking .
  • QSAR optimization : Train models on datasets of quinoline derivatives with known IC₅₀ values. Key descriptors include logP (lipophilicity), polar surface area, and H-bond acceptor counts .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Reproducibility checks : Standardize assay conditions (e.g., buffer pH, incubation time). For example, thrombin inhibition assays require precise Ca²⁺ concentrations to avoid false negatives .
  • Analytical validation : Confirm compound stability under assay conditions using LC-MS. Degradation products (e.g., hydrolyzed morpholine) may explain variability .

Q. How can enzyme kinetics elucidate the mechanism of action for this compound’s inhibition of FABP4/5?

Methodological Answer:

  • Steady-state kinetics : Measure KmK_m and VmaxV_{max} in the presence of varying inhibitor concentrations. A non-competitive inhibition pattern suggests binding to an allosteric site .
  • Surface plasmon resonance (SPR) : Determine binding kinetics (konk_{on}, koffk_{off}) and affinity (KDK_D). Pre-incubate FABP4/5 with the compound to assess covalent modification .

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